3-(Propane-2-sulfonyl)azetidine

Description

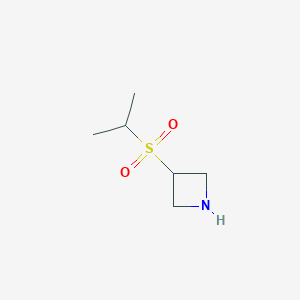

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

3-propan-2-ylsulfonylazetidine |

InChI |

InChI=1S/C6H13NO2S/c1-5(2)10(8,9)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |

InChI Key |

BZLRKMPZYPKPEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1CNC1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Propane 2 Sulfonyl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely driven by its significant ring strain, which facilitates reactions that lead to ring-opening or functionalization. rsc.orgnih.gov The nitrogen atom and the substituents on the ring play a crucial role in determining the course of these transformations.

Ring-Opening Reactions

Ring-opening reactions of azetidines are common, driven by the release of inherent ring strain. nih.govrsc.org These transformations can be initiated by various reagents and conditions, leading to a diverse array of acyclic amine derivatives. The regioselectivity of ring-opening is a key aspect and is heavily influenced by the substitution pattern on the azetidine ring. rsc.org

The nucleophilic ring-opening of azetidines typically requires activation of the ring. A common strategy involves the installation of an electron-withdrawing group on the nitrogen atom, which enhances the electrophilicity of the ring carbons. For instance, N-sulfonylated azetidines are known to undergo ring-opening with various nucleophiles.

In 3-(propane-2-sulfonyl)azetidine, the sulfonyl group is attached to C3. This powerful electron-withdrawing group is expected to exert a strong inductive effect, influencing the electrophilicity of the adjacent C2 and C4 positions. It is plausible that this effect would make the ring susceptible to nucleophilic attack, potentially even without N-activation, although likely requiring harsh conditions. The attack could theoretically occur at either C2 or C4. The precise regioselectivity would be dictated by a combination of steric hindrance from the isopropylsulfonyl group and the electronic influence it exerts on the ring.

A study on the iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols to form 3-aryl-3-sulfanyl azetidines proceeds through an azetidine carbocation intermediate. nih.govacs.org This suggests that substituents at the C3 position can play a critical role in stabilizing intermediates that facilitate ring functionalization or opening. While not a direct ring-opening, this highlights the influence of C3 substitution on reactivity at that position.

| Reactant (3-Substituted Azetidine Derivative) | Nucleophile | Conditions | Product(s) | Reference |

| N-Cbz-3-aryl-azetidin-3-ol | Various thiols | Fe(acac)₃ (cat.), CH₂Cl₂ | N-Cbz-3-aryl-3-sulfanyl-azetidine | nih.gov |

| N-Tosyl-2-phenylazetidine | Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | N-Tosyl-3-alkoxy-1-phenyl-propan-1-amine | rsc.org |

This table presents examples of reactions with other substituted azetidines to illustrate general principles, as specific data for this compound is not available.

Electrophilic attack on the azetidine nitrogen, followed by ring-opening, is a known reaction pathway, particularly when the nitrogen is un-substituted or bears an alkyl group. For this compound, assuming the nitrogen is a secondary amine (NH), it would be susceptible to electrophilic attack. However, the strong electron-withdrawing nature of the C3-sulfonyl group would decrease the basicity and nucleophilicity of the nitrogen atom, likely making electrophilic attack more difficult compared to an unsubstituted azetidine.

Acid-catalyzed ring-opening is a common example of an electrophilic process. Protonation of the nitrogen atom would be the initial step, forming an azetidinium ion. The subsequent ring-opening by a nucleophile would be driven by the relief of ring strain. In a study on N-propargylsulfonamides, a gold-catalyzed oxidative cyclization yielded an azetidin-3-one (B1332698), which in one case, involving a furan (B31954) ring, underwent subsequent ring-opening, facilitated by the electron-rich nature of the furan. nih.gov This indicates that electronic factors of C3 substituents can promote ring cleavage.

Photochemical reactions, such as the aza Paternò-Büchi reaction, represent a powerful method for the synthesis of azetidines via a [2+2] cycloaddition between an imine and an alkene. rsc.orgthieme-connect.comrsc.orgnih.gov These reactions can also be conceptually considered in reverse for ring transformations. The photochemical behavior of this compound has not been specifically documented. The sulfonyl group is not a typical chromophore for UV-Vis absorption in the range commonly used for such reactions. However, its presence could influence the stability of any potential diradical intermediates formed upon photochemical excitation.

Thermally induced ring expansions of azetidines are also known, often proceeding through rearrangement pathways. For this compound, thermal stress could potentially lead to fragmentation or rearrangement, with the specific pathway being highly dependent on the stability of the intermediates and transition states involved. The strong carbon-sulfur bond suggests that cleavage of the C-C or C-N bonds of the azetidine ring would be more likely.

Functionalization of the Azetidine Ring (beyond the sulfonyl group)

Functionalization of the azetidine ring itself, without cleavage, allows for the elaboration of the core structure. This can be challenging due to the inherent reactivity of the strained ring.

Direct C-H activation for the functionalization of saturated heterocycles is a field of growing importance in organic synthesis. rsc.org Applying this strategy to azetidines is attractive but challenging. For this compound, there are C-H bonds at the C2 and C4 positions, as well as on the isopropyl group.

The strong electron-withdrawing effect of the sulfonyl group at C3 would significantly decrease the electron density of the entire ring, making it less susceptible to electrophilic C-H activation pathways. Conversely, this inductive effect would increase the acidity of the protons at C2 and C4, particularly the proton at C3, although substitution at this position is already present. The protons at C2 and C4 might be susceptible to deprotonation by a strong base, generating an anion that could be trapped by an electrophile. However, such a strategy would have to contend with the potential for base-induced ring-opening.

Palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines, demonstrating that under the right catalytic conditions, C-H bonds adjacent to a nitrogen atom can be functionalized to form the ring. rsc.org While this is a cyclization method, it underscores the possibility of targeting C-H bonds on the azetidine ring for functionalization, although no specific examples for a pre-formed 3-sulfonylazetidine are available.

Cross-Coupling Reactions at other Ring Positions (e.g., Suzuki-Miyaura)

While direct cross-coupling at the 3-position of this compound is not extensively documented, the principles of cross-coupling reactions on the azetidine ring are well-established and provide a framework for potential transformations. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.comnih.gov

In the context of azetidines, palladium-catalyzed cross-coupling reactions have been successfully applied. For instance, 3-iodoazetidines have been shown to undergo coupling with Grignard reagents in the presence of an iron catalyst. rsc.org This suggests that a suitably functionalized this compound, for example, one bearing a leaving group at another position on the ring, could participate in Suzuki-Miyaura or similar cross-coupling reactions.

A study on the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids revealed the formation of 2-aryl azetidines, indicating a migration/coupling pathway. nih.govresearchgate.net This highlights the potential for rearrangements and functionalization at positions other than the initial site of the leaving group. The reaction can proceed through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.govresearchgate.net

The synthesis of azetidine-based ligands for palladium catalysts has also been explored, demonstrating their effectiveness in Suzuki-Miyaura coupling reactions of aryl halides. researchgate.netresearchgate.net This underscores the compatibility of the azetidine scaffold with the conditions required for these transformations.

Reactivity of the Propane-2-sulfonyl Moiety

The propane-2-sulfonyl group attached to the azetidine ring is not merely a passive substituent. It actively influences the molecule's reactivity and can itself be a site for chemical transformations.

Reactions at the Sulfur Center

Oxidation and Reduction Pathways

Cleavage of the Sulfonyl Group

The cleavage of the carbon-sulfur (C-S) or nitrogen-sulfur (N-S) bond in sulfonyl compounds is a synthetically useful transformation. In the case of N-sulfonylated azetidines, various methods have been developed for the removal of the sulfonyl protecting group. google.com For C-sulfonyl compounds like this compound, cleavage of the C-S bond can be challenging but may be achieved under specific conditions. For instance, ceria-catalyzed hydrolytic cleavage of sulfonamides has been reported to proceed via S-N, C-N, and C-S bond cleavage. nih.gov Reductive cleavage of the N-S bond in secondary sulfonamides has also been developed as a method to generate sulfinates and amines. nih.gov

Reactivity of α-Sulfonyl Protons (e.g., Deprotonation for Anionic Processes)

The protons on the carbon atom adjacent (α) to the sulfonyl group exhibit enhanced acidity due to the electron-withdrawing nature of the SO2 group. This allows for deprotonation by a suitable base to form a stabilized carbanion. This principle has been utilized in the synthesis of polymers from N-sulfonylazetidines, where deprotonation of a methanesulfonyl group initiates polymerization. rsc.org

This increased acidity of α-protons is a general phenomenon observed in cyclic peptides as well, where the α-proton in prolyl residues shows enhanced reactivity. nih.gov In the context of this compound, the deprotonation of the α-sulfonyl proton on the propane-2-yl group could potentially be used to introduce electrophiles at that position, although specific examples for this compound are scarce in the literature.

Influence of the Sulfonyl Group on Azetidine Ring Stability and Reactivity

The presence of the electron-withdrawing sulfonyl group at the 3-position significantly influences the stability and reactivity of the azetidine ring. This group can activate the ring towards nucleophilic attack and ring-opening reactions. rsc.org The ring strain of azetidines makes them susceptible to such transformations, which can lead to the formation of highly substituted acyclic amines or ring-expanded products like pyrrolidines. rsc.orgacs.org

The N-sulfonyl group, in particular, has been shown to facilitate the ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines. acs.orgnih.govresearchgate.net This highlights the activating effect of the sulfonyl group in strained ring systems. Furthermore, the development of azetidine sulfonyl fluorides as precursors to carbocations under mild thermal conditions showcases the ability of the sulfonyl group to facilitate the generation of reactive intermediates for coupling with a broad range of nucleophiles. nih.gov

Rearrangement Reactions

Currently, there is a lack of specific studies in the published literature detailing the rearrangement reactions of this compound. However, the general reactivity of the azetidine ring, often driven by its strain, suggests potential pathways for rearrangement, particularly under the influence of Lewis acids or upon activation of the ring nitrogen. acs.org For some N-substituted azetidin-2-ones, which are structurally related, rearrangements to form tetrahydroquinolines have been observed in the presence of Lewis acids, a process favored by electron-rich substituents on the ring. acs.org While the propane-2-sulfonyl group is electron-withdrawing, the possibility of skeletal rearrangements under specific catalytic conditions cannot be entirely ruled out. Further research is required to explore and characterize the specific rearrangement pathways available to this compound.

Polymerization Studies

Direct polymerization studies of this compound have not been reported. However, extensive research on the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines provides a valuable framework for predicting the potential polymerization behavior of C-sulfonylated analogues, should the ring nitrogen be appropriately activated. acs.orgnsf.gov

The AROP of N-sulfonylazetidines is a well-established method for producing linear poly(trimethylenimine) derivatives. acs.org This process is facilitated by the electron-withdrawing sulfonyl group attached to the nitrogen, which activates the azetidine ring toward nucleophilic attack and stabilizes the propagating anionic species. nsf.govresearchgate.net A similar activation principle could potentially be applied to C-sulfonyl azetidines if the nitrogen atom is part of a suitable initiating or propagating species.

Mechanistic Insights from N-sulfonylazetidine Polymerization

The anionic ring-opening polymerization of N-sulfonylazetidines typically proceeds via a living polymerization mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices. acs.org The polymerization is initiated by a suitable nucleophile that attacks one of the ring carbons, leading to the opening of the strained four-membered ring. The propagation then continues through the nucleophilic attack of the resulting aza-anion at the growing chain end onto another monomer molecule. researchgate.netnih.gov

The polymerization of N-sulfonylaziridines, a closely related class of monomers, has been shown to be compatible with a variety of initiators and solvents. researchgate.net For instance, the AROP of N-sulfonylaziridines can be initiated by nucleophilic sulfonylamides. researchgate.net The polymerization rate is influenced by the solvent polarity, with faster rates observed in more polar solvents like dimethylformamide (DMF). nsf.govnu.edu.kz

Potential Adaptability to this compound

The table below summarizes typical conditions and findings from the anionic ring-opening polymerization of N-sulfonylazetidines, which could serve as a starting point for exploring the polymerization of C-sulfonylated analogues.

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight Control | Polydispersity (Đ) |

| N-(p-tolylsulfonyl)azetidine (pTsAzet) | BuN(K)Ts | DMF | 180 | poly(pTsAzet) | Yes | Narrow |

| N-(o-tolylsulfonyl)azetidine (oTsAzet) | BuN(K)Ts | DMF | 180 | poly(oTsAzet) | Yes | Narrow |

| N-p-toluenesulfonyl-2-methylaziridine (pTsMAz) | BuN(K)Ts | DMF | Moderate | poly(pTsMAz) | Yes | Narrow |

This table is based on data from the polymerization of N-sulfonylated azetidines and aziridines and is presented as a potential model for the study of C-sulfonylated analogues. acs.org

The successful polymerization of N-sulfonylazetidines into well-defined block copolymers further highlights the living nature of this polymerization, a feature that would be highly desirable to replicate with C-sulfonylated monomers. acs.org Future research in this area would need to focus on the activation of the azetidine nitrogen of this compound and the subsequent investigation of its propensity to undergo anionic ring-opening polymerization under various conditions.

Theoretical and Computational Chemistry of 3 Propane 2 Sulfonyl Azetidine

Quantum Chemical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of azetidine (B1206935) derivatives. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and reaction energetics. nih.gov For molecules like 3-(propane-2-sulfonyl)azetidine, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to model its characteristics in the gas phase or in solution, often with the inclusion of a solvent model like the Polarizable Continuum Model (PCM). nih.govresearchgate.net

The electronic structure of this compound is characterized by the interplay between the strained four-membered azetidine ring and the electron-withdrawing sulfonyl group. DFT calculations can elucidate the distribution of electron density and the nature of the molecular orbitals (MOs).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In a typical DFT analysis, the HOMO would likely be localized on the nitrogen atom of the azetidine ring, reflecting its Lewis basicity and nucleophilic character. The LUMO, conversely, would be expected to have significant contributions from the sulfur atom and the oxygen atoms of the sulfonyl group, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Model Sulfonylated Azetidine (Note: This is a representative table based on typical DFT results for similar compounds, as specific data for this compound is not available in the literature.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

The analysis of orbital interactions provides a deeper understanding of the reactivity of this compound. The lone pair of the azetidine nitrogen can engage in n → σ* interactions with the C-S bond of the sulfonyl group, potentially influencing the conformational preferences of the molecule.

Computational models can predict the most likely sites for electrophilic and nucleophilic attack. The nitrogen atom, with its high HOMO density, is the primary site for protonation and alkylation. The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly in reactions that involve ring-opening. The sulfonyl group, being strongly electron-withdrawing, activates the C3 position, making the attached proton more acidic and facilitating reactions at this site.

Conformational Analysis of the Azetidine Ring and Sulfonyl Group

The conformational landscape of this compound is defined by the puckering of the azetidine ring and the orientation of the bulky isopropylsulfonyl group.

Computational energy minimization studies can identify the most stable conformations of the molecule. For the azetidine ring, a puckered conformation is generally more stable than a planar one. The substituent at the C3 position can adopt either an axial or an equatorial position relative to the puckered ring. Due to steric hindrance, the isopropylsulfonyl group would be expected to preferentially occupy the equatorial position to minimize non-bonded interactions with the ring atoms.

Further conformational flexibility arises from the rotation around the C-S and S-C(isopropyl) bonds. DFT calculations can map the potential energy surface associated with these rotations to identify the global energy minimum.

The azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The degree of puckering is described by the ring-puckering angle. For the parent azetidine molecule, this angle has been experimentally determined to be around 37°. rsc.org The presence of a bulky substituent at C3, such as the isopropylsulfonyl group, is expected to influence this angle.

The nitrogen atom of the azetidine ring can also undergo inversion, leading to different invertomers. The energy barrier for this inversion is relatively low in azetidines compared to smaller rings like aziridines. cnr.it DFT calculations can quantify the energy barriers for both ring puckering and nitrogen inversion, providing insight into the molecule's dynamic behavior at different temperatures. cnr.it The interplay between these conformational changes is crucial for understanding the stereochemical outcomes of reactions involving this molecule.

Table 2: Representative Conformational Energy Data for Substituted Azetidines (Note: This table presents hypothetical data based on general principles of conformational analysis for substituted azetidines.)

| Conformer | Relative Energy (kcal/mol) | Ring Puckering Angle (degrees) |

|---|---|---|

| Equatorial | 0.0 | 35 |

| Axial | 2.5 | 38 |

| Ring Inversion Barrier | ~5-7 kcal/mol | |

| Nitrogen Inversion Barrier | ~2-4 kcal/mol |

Mechanistic Studies of Synthetic Transformations and Reactivity

Computational chemistry is invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the reaction pathways and identifying transition states, DFT calculations can rationalize experimental observations and predict reaction outcomes. mdpi.comnih.gov

For instance, in the case of nucleophilic substitution at the azetidine nitrogen, a computational study could model the approach of the nucleophile and the departure of a leaving group, providing the activation energy for the reaction. Similarly, for ring-opening reactions, which are characteristic of strained four-membered rings, DFT can be used to compare different possible pathways, such as those initiated by nucleophilic attack at either the C2 or C4 positions. The regioselectivity of such reactions can be rationalized by examining the energies of the transition states leading to the different products. nih.gov

Mechanistic studies can also explore the role of the sulfonyl group in directing reactivity. For example, the deprotonation at the C3 position to form a carbanion can be modeled to understand its stability and subsequent reaction with electrophiles. The influence of the sulfonyl group on the pKa of the adjacent C-H bond can be computationally estimated, providing a quantitative measure of its activating effect.

Transition State Analysis

There is no published research that provides a transition state analysis for reactions involving this compound. Such analyses are crucial for understanding reaction mechanisms and kinetics, but have not been specifically applied to this compound in available studies.

Reaction Pathway Elucidation

The specific reaction pathways for the synthesis or degradation of this compound have not been elucidated through computational studies. While pathways for other azetidine-containing molecules have been investigated, demonstrating mechanisms like amide bond hydrolysis and azetidine ring activation nih.govresearchgate.net, these findings cannot be directly extrapolated to this compound without dedicated research.

Molecular Dynamics Simulations

There are no molecular dynamics (MD) simulations in the scientific literature that focus on the behavior of this compound, either as a synthetic intermediate or in molecular assemblies. MD simulations have been employed to study related components, such as the behavior of propane (B168953) in confined spaces rsc.orgresearchgate.net, but not the titled compound itself.

Conclusion and Future Directions in 3 Propane 2 Sulfonyl Azetidine Research

Summary of Current Understanding

3-(Propane-2-sulfonyl)azetidine is primarily recognized as a valuable, conformationally restricted scaffold in drug discovery. enamine.net The incorporation of the azetidine (B1206935) ring, the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, offers a method to limit the conformational flexibility of a molecule. enamine.net This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing the affinity of a drug candidate. enamine.net

The isopropylsulfonyl group at the 3-position significantly influences the electronic properties of the azetidine ring. As a potent electron-withdrawing group, it modulates the basicity and nucleophilicity of the azetidine nitrogen, a critical factor in its subsequent chemical modifications. Its utility is prominent in the construction of lead-like molecules, particularly those targeting the central nervous system, where such scaffolds can impart favorable pharmacokinetic properties. nih.gov The synthesis of sulfonylazetidines, while challenging, has been advanced through methods like the ring contraction of α-bromo N-sulfonylpyrrolidinones, providing a more robust pathway to these important building blocks. organic-chemistry.orgnih.gov

Identification of Remaining Synthetic and Mechanistic Challenges

Despite progress, the synthesis of azetidines remains a significant hurdle that has historically limited their exploration compared to other nitrogen-containing heterocycles. nih.gov Key challenges include:

Ring Strain: The inherent strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, complicating multi-step syntheses and requiring careful selection of reaction conditions. nih.gov

Precursor Availability: The synthesis often relies on specialized precursors that are not as widely available as those for five- or six-membered rings, which can impede rapid library generation for drug screening. enamine.netorganic-chemistry.org

Mechanistic Elucidation: A deep mechanistic understanding of reactions involving flexible catalysts and strained rings is complex. nih.gov Computational and experimental studies are needed to fully map reaction pathways, understand the role of transient intermediates, and predict the outcomes of new transformations. The flexibility of catalytic systems can present alternative, lower-energy reaction pathways that are not immediately obvious, requiring sophisticated analysis to uncover. nih.gov

Potential for Further Chemical Functionalization and Derivatization

The true value of this compound lies in its potential as a scaffold for further chemical elaboration. The secondary amine of the azetidine ring is the primary site for functionalization, allowing for the introduction of a wide array of substituents and the construction of diverse molecular architectures.

Key areas for derivatization include:

N-Alkylation and N-Arylation: The nitrogen atom can be readily functionalized via reactions like N-alkylation with allyl bromide or through coupling reactions to introduce aryl and heteroaryl groups. nih.gov

Acylation and Sulfonylation: Reaction with acylating or sulfonylating agents allows for the creation of amides and sulfonamides, further diversifying the chemical space.

Late-Stage Modification: Recent studies on related azetidine systems have demonstrated their utility in the late-stage functionalization of complex molecules like cyclic peptides. nih.gov The azetidine unit can be selectively deprotected and modified without degrading the core structure, enabling the attachment of tags, dyes, or other functional moieties. nih.gov

Spirocycle Formation: The functionalized azetidine core can serve as a linchpin for creating more complex fused, bridged, and spirocyclic systems, which are highly sought after in modern drug discovery for their novel three-dimensional shapes. nih.gov

A summary of potential derivatization reactions starting from a generic N-H azetidine scaffold is presented below.

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halides (e.g., Allyl Bromide) | Tertiary Amine |

| N-Arylation | Aryl Halides (with catalyst) | N-Aryl Amine |

| N-Acylation | Acyl Chlorides / Anhydrides | Amide |

| Reductive Amination | Aldehydes / Ketones (with reducing agent) | Tertiary Amine |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl |

This versatility allows chemists to use this compound as a central hub from which to explore a vast chemical space.

Emerging Areas of Academic Inquiry for Sulfonylazetidines

The future of sulfonylazetidine research is expanding beyond its use as a simple building block into more dynamic and functional roles in chemistry and biology.

Bioisosteric Replacement: Azetidines and their sulfonylated derivatives are increasingly being investigated as bioisosteres for other common chemical groups found in bioactive molecules, such as piperidines, pyrrolidines, or even aromatic rings. Their constrained geometry can lead to improved target selectivity and better metabolic stability.

Fragment-Based Drug Discovery (FBDD): The rigid, three-dimensional nature of sulfonylazetidines makes them ideal fragments for FBDD. enamine.net Screening libraries of such fragments can identify low-molecular-weight binders that can be efficiently grown into potent lead compounds. enamine.net

Peptidomimetics: The incorporation of azetidine derivatives into peptides can induce specific turns and conformations. nih.gov This strategy is being used to create small, constrained cyclic peptides with enhanced proteolytic stability and improved cell permeability compared to their more flexible, natural counterparts. nih.gov

Novel Catalysis and Reaction Development: The unique electronic and steric properties of sulfonylazetidines may find use in the development of new catalysts or ligands for asymmetric synthesis. Furthermore, developing novel ring-opening or ring-expansion reactions for these strained systems could provide access to entirely new molecular scaffolds. researchgate.net

As synthetic methods become more robust and our understanding of their chemical behavior deepens, this compound and related structures will continue to be powerful tools for innovation in the chemical sciences.

Q & A

Q. What are the optimal synthetic routes for 3-(Propane-2-sulfonyl)azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of the azetidine ring. Key steps include:

- Nucleophilic substitution : Reacting azetidine derivatives with propane-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Cyclization : Microwave-assisted methods may enhance reaction efficiency compared to conventional heating, as seen in analogous azetidine syntheses .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization are standard for isolating the product.

Critical Parameters : Temperature control (<0°C during sulfonylation minimizes side reactions) and stoichiometric ratios (1:1.2 azetidine:sulfonyl chloride) are crucial for >70% yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve stereochemistry and confirm the chair conformation of the azetidine ring, as observed in related 3-substituted azetidines .

- Computational Analysis : Density Functional Theory (DFT) to map electrostatic potential surfaces, highlighting sulfonyl group electron-withdrawing effects .

Q. What are the common applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Discovery : The sulfonyl group enhances metabolic stability and binding affinity to target proteins. For example, analogous compounds inhibit NLRP3 inflammasome in neuroinflammatory models (IC₅₀ ~10 µM in BV2 microglia) .

- Enzyme Inhibition : Derivatives act as transition-state analogs for proteases or kinases. Testing requires:

- In vitro assays : Fluorescence polarization for binding affinity (Kd values).

- Cell-based models : LPS-stimulated BV2 cells to assess anti-inflammatory activity (e.g., IL-1β reduction via ELISA) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?

Methodological Answer:

- Chiral Catalysts : Chiral phosphoric acids (e.g., TRIP) enable desymmetrization of prochiral intermediates. For example, Sun et al. reported enantiomeric excess (ee) >90% using adamantyl-substituted catalysts .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B in tert-butanol) can yield enantiopure sulfonamides .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to determine ee, with mobile phase optimization (hexane:isopropanol 90:10) .

Q. How do electronic and steric effects of substituents on the azetidine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the ring toward electrophilic substitution but enhance stability in SN2 reactions. For example, 3-methoxy substituents improve cyclization yields (3:1 azetidine:pyrrolidine ratio) .

- Steric Effects : Bulky groups at C3 hinder nucleophilic attack. Computational modeling (e.g., Gaussian 16) predicts steric maps to guide substituent selection .

- Case Study : 4-Methoxy derivatives fail to cyclize due to steric hindrance and electronic destabilization of transition states .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across cell lines?

Methodological Answer:

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina to simulate binding to NLRP3 (PDB ID 6NPY). Key interactions: hydrogen bonding between sulfonyl oxygen and Arg578 .

- Molecular Dynamics (MD) : GROMACS to assess stability over 100 ns simulations. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- QSAR : Develop models using descriptors like LogP and polar surface area to optimize bioavailability (e.g., predict BBB penetration for neuroinflammatory targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.